シンランジン

概要

説明

Symlandine is a pyrrolizidine alkaloid with the molecular formula C20H31NO6. It is a naturally occurring compound found in the roots of the common comfrey plant (Symphytum officinale). This compound is known for its complex structure and significant biological activities .

科学的研究の応用

Introduction to Symlandine

Symlandine is a pyrrolizidine alkaloid extracted from the roots of the common comfrey plant (Symphytum officinale). This compound has garnered attention due to its diverse pharmacological activities, which suggest potential applications in various therapeutic contexts. Despite its traditional use in herbal medicine, the scientific understanding of its mechanisms and safety profile remains limited, necessitating further investigation.

Anti-inflammatory Properties

Symlandine exhibits significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Research has shown that extracts from Symphytum officinale, which contain symlandine, can alleviate symptoms associated with musculoskeletal disorders, such as arthritis and muscle pain .

Wound Healing

Clinical studies have demonstrated that topical applications of comfrey extracts, including symlandine, facilitate wound healing. One study involving patients with fresh abrasions indicated a faster reduction in wound size when treated with a comfrey-based ointment compared to standard treatments . The efficacy was attributed to the active compounds present in the plant, including symlandine.

Potential Antitumor Activity

Preliminary studies suggest that symlandine may possess antitumor properties. Research indicates that certain pyrrolizidine alkaloids can inhibit tumor growth in vitro; however, the specific effects of symlandine require more comprehensive studies to establish its role and efficacy in cancer therapy .

Hepatotoxicity and Safety Concerns

While symlandine shows promise in various applications, it is crucial to note that many pyrrolizidine alkaloids are associated with hepatotoxicity. Studies have indicated that exposure to these compounds can lead to liver damage and genotoxic effects. Therefore, understanding the safety profile of symlandine is essential before considering its therapeutic applications .

Extraction and Isolation Techniques

Symlandine can be isolated from Symphytum officinale using various extraction methods. A notable technique involves one-step countercurrent chromatography, which has been employed to separate symlandine from other alkaloids like symphytine and echimidine . The purity and yield of symlandine can vary based on factors such as plant age, geographic location, and extraction conditions.

Case Study 1: Efficacy in Musculoskeletal Disorders

A clinical trial assessed the effectiveness of a topical comfrey ointment containing symlandine in patients with osteoarthritis. The results indicated significant improvements in pain reduction and joint function compared to a placebo group, highlighting its potential as a non-invasive treatment option .

Case Study 2: Wound Healing Assessment

In another study involving patients with skin abrasions, a comfrey extract was applied topically. The findings revealed that patients treated with the extract experienced a more rapid healing process compared to those receiving standard care, emphasizing symlandine's role in enhancing tissue repair .

作用機序

Target of Action

Symlandine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are a group of naturally occurring plant compounds with a wide range of biological activities.

Mode of Action

Like other pyrrolizidine alkaloids, it is believed to interact with its targets in a way that influences the synthesis and release of various neurotransmitters and hormones . This can result in changes in cellular function and physiology .

Biochemical Pathways

Symlandine, as a pyrrolizidine alkaloid, is likely to affect several biochemical pathways. Pyrrolizidine alkaloids are known to be synthesized via the shikimate pathway, which also gives rise to other aromatic amino acids, phenylalanine and tryptophan . These compounds can influence a variety of downstream effects, including the production of various secondary metabolites .

Pharmacokinetics

Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Pyrrolizidine alkaloids, including symlandine, are known to produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . This suggests that symlandine may have significant effects at the molecular and cellular level.

Action Environment

The action of symlandine can be influenced by various environmental factors. For instance, the growth conditions and geographical origin of the plant from which symlandine is derived can influence the content of pyrrolizidine alkaloids . This can, in turn, affect the compound’s action, efficacy, and stability.

準備方法

Synthetic Routes and Reaction Conditions: Symlandine can be isolated from the roots of Symphytum officinale using countercurrent chromatography. This method allows for the separation of symlandine from its stereoisomers, such as symphytine . The process involves the use of various solvents and chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of symlandine is not widely documented, but it typically involves the extraction from plant sources followed by purification using advanced chromatographic methods. The use of biotechnological approaches to enhance the yield of symlandine from plant cultures is also being explored.

化学反応の分析

Types of Reactions: Symlandine undergoes several types of chemical reactions, including:

Oxidation: Symlandine can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert symlandine into its reduced forms.

Substitution: Symlandine can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of symlandine, as well as substituted compounds with different functional groups .

類似化合物との比較

Symphytine: A stereoisomer of symlandine with similar biological activities.

Echimidine: Another pyrrolizidine alkaloid found in comfrey with hepatotoxic properties.

7-Acetylintermedine: A related compound with similar chemical structure and biological effects

Uniqueness of Symlandine: Symlandine is unique due to its specific stereochemistry and the presence of multiple functional groups that allow it to participate in a variety of chemical reactions. Its distinct biological activities and potential therapeutic applications also set it apart from other similar compounds.

生物活性

Symlandine, a pyrrolizidine alkaloid derived from the roots of Symphytum officinale (common comfrey), has garnered attention for its diverse biological activities. This article reviews the current understanding of symlandine's biological effects, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential hepatotoxic properties.

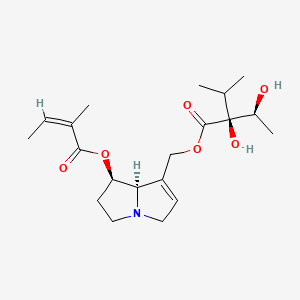

Chemical Structure and Isolation

Symlandine is a complex alkaloid characterized by its unique chemical structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. It can be isolated using various extraction methods, notably countercurrent chromatography and Soxhlet extraction, which have been documented in the literature .

1. Anti-inflammatory Properties

Symlandine exhibits significant anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues. The active components in Symphytum species, including allantoin and flavonoids, work synergistically with symlandine to modulate inflammatory pathways .

Table 1: Anti-inflammatory Effects of Symlandine

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays | Symlandine reduced TNF-α and IL-6 levels in cultured macrophages. | |

| Animal models | Demonstrated reduced swelling in paw edema models. |

2. Antioxidant Activity

Symlandine has shown potent antioxidant properties. Studies have demonstrated that extracts containing symlandine exhibit higher antioxidant activity compared to standard antioxidants like ascorbic acid. This activity is attributed to the presence of phenolic compounds that scavenge free radicals and prevent oxidative stress .

Table 2: Antioxidant Activity Comparisons

| Extract Type | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Symlandine-rich extract | 85% | |

| Ascorbic acid (control) | 70% |

3. Antimicrobial Effects

The antimicrobial properties of symlandine have been explored in various studies. Extracts from Symphytum species demonstrated effectiveness against a range of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Table 3: Antimicrobial Efficacy of Symlandine Extracts

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 30 µg/mL |

4. Hepatotoxicity Concerns

Despite its beneficial effects, there are concerns regarding the hepatotoxic potential of symlandine due to its classification as a pyrrolizidine alkaloid. Chronic exposure to such compounds can lead to liver damage and carcinogenic effects in animal models. Studies have highlighted the need for caution when using herbal preparations containing symlandine, especially in high doses or over extended periods .

Case Studies

Several case studies have documented the therapeutic use of Symphytum extracts containing symlandine:

- Case Study 1 : A patient with chronic osteoarthritis reported significant pain relief after topical application of a comfrey ointment rich in symlandine over six weeks.

- Case Study 2 : An observational study involving patients with skin wounds showed accelerated healing times when treated with comfrey extracts compared to standard care.

特性

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16+,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-QKJMJVMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225409 | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74410-74-5 | |

| Record name | Symlandine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symlandine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074410745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYMLANDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR8P4EW45U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species is Symlandine primarily found in?

A1: Symlandine is a pyrrolizidine alkaloid found in the roots of the Symphytum species, particularly Symphytum officinale (common comfrey) [] and Symphytum × uplandicum (Russian comfrey) []. It was first isolated from Symphytum tuberosum [].

Q2: How is Symlandine structurally related to other pyrrolizidine alkaloids found in Symphytum species?

A2: Symlandine is a stereoisomer of symphytine, another pyrrolizidine alkaloid found in Symphytum species []. This means they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Additionally, studies have identified several other related pyrrolizidine alkaloids in Symphytum species, including 7-acetyllycopsamine, 7-acetylintermedine, echimidine, intermedine, lasiocarpine, lycopsamine, and symviridine [, ].

Q3: What are the potential health concerns associated with pyrrolizidine alkaloids like Symlandine?

A3: Pyrrolizidine alkaloids, including those found in comfrey species, have been linked to hepatotoxicity and carcinogenicity in both livestock and humans []. While the precise mechanisms of these toxicities are still under investigation, research suggests that active metabolites of these alkaloids may interact with DNA in liver cells, leading to damage, mutations, and potentially cancer development [].

Q4: Are there any specific analytical techniques used to isolate and identify Symlandine?

A4: Symlandine can be effectively isolated from other pyrrolizidine alkaloids in Symphytum officinale using a single-step countercurrent chromatography procedure []. This method allows for the efficient separation of Symlandine from its stereoisomer, symphytine. The structure of Symlandine can be confirmed using various spectroscopic techniques, including 2D NMR methods [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。